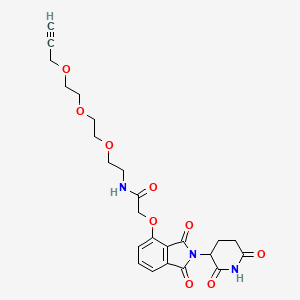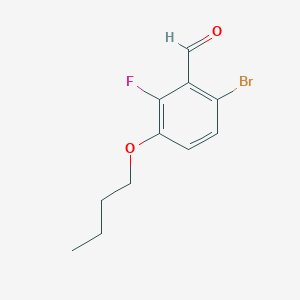
2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N,3-dimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N,3-dimethylbutanamide is a complex organic compound with a unique structure that includes an amino group, a benzyl group, and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N,3-dimethylbutanamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of a suitable amine with a benzyl halide to form the benzylpyrrolidine intermediate. This intermediate is then reacted with a butanamide derivative under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .
化学反応の分析
Types of Reactions
2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine products.
科学的研究の応用
2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N,3-dimethylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N,3-dimethylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide: Known for its dual inhibitory activity against Bcr-Abl and histone deacetylase.
2-Amino-N′-(pyridin-2-ylmethylene)benzohydrazide: Studied for its antimicrobial activities.
Uniqueness
2-Amino-N-((S)-1-benzylpyrrolidin-3-yl)-N,3-dimethylbutanamide stands out due to its unique structural features, including the combination of a benzyl group and a pyrrolidine ring.
特性
分子式 |
C17H27N3O |
|---|---|
分子量 |
289.4 g/mol |
IUPAC名 |
2-amino-N-(1-benzylpyrrolidin-3-yl)-N,3-dimethylbutanamide |
InChI |
InChI=1S/C17H27N3O/c1-13(2)16(18)17(21)19(3)15-9-10-20(12-15)11-14-7-5-4-6-8-14/h4-8,13,15-16H,9-12,18H2,1-3H3 |
InChIキー |
WBPPPFVISLBPTQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)N(C)C1CCN(C1)CC2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


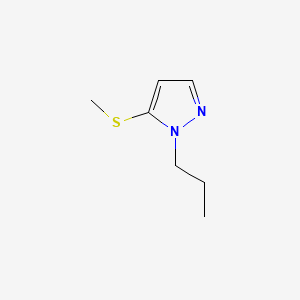
![2-[(2-Acetyloxy-3-octadec-9-enoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B14770650.png)


![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-ethylphenyl)azetidin-2-one](/img/structure/B14770683.png)
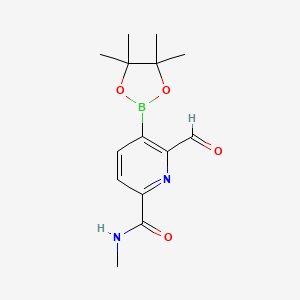


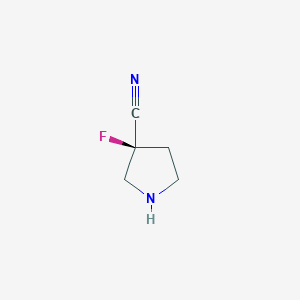
![2,8-Bis(5-bromothiophen-2-yl)-11-(2-octyldodecyl)-5lambda4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B14770708.png)
